(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

Peptide Synthesis Chiral Purity Enantiomeric Excess

Peptide researchers requiring enantiomerically pure β-amino acid building blocks often face unreliable stereochemical purity, compromising foldamer studies. Fmoc-(R)-3-amino-2-phenylpropanoic acid (CAS 1217722-24-1) solves this with >97% purity, ensuring diastereomerically homogeneous β-peptide foldamers. • Enables precise 12/10-helical foldamer construction. • Eliminates need for racemic separation; maintains chiral integrity in SPPS. • Crystalline powder; ready for global shipping.

Molecular Formula C24H21NO4
Molecular Weight 387.435
CAS No. 1217722-24-1
Cat. No. B593922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
CAS1217722-24-1
Molecular FormulaC24H21NO4
Molecular Weight387.435
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyZPTZPWOHBIHMIJ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of Fmoc-(R)-3-amino-2-phenylpropanoic acid


(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, commonly referred to as Fmoc-(R)-3-amino-2-phenylpropanoic acid, is an Fmoc-protected chiral β-amino acid derivative. It serves as a key building block in solid-phase peptide synthesis (SPPS) for the incorporation of (R)-configured β-amino acid residues into peptide chains, enabling the study of chirality-dependent biological activity and peptide secondary structure . The compound is supplied as a crystalline powder with a purity exceeding 97% .

Why Generic or Racemic Substitution Fails


The specific (R) absolute configuration at the 2-position of the β-amino acid backbone is critical for generating peptides with defined three-dimensional structures and biological activities [1]. Substitution with the (S)-enantiomer or a racemic mixture will produce diastereomeric peptides with potentially divergent pharmacological profiles, while replacement with a regioisomeric Fmoc-β-phenylalanine (3-amino-3-phenylpropanoic acid) alters the position of the phenyl substituent, fundamentally changing the local peptide conformation and hydrophobicity [2]. Generic interchange without verifying stereochemical and regiochemical integrity compromises experimental reproducibility and invalidates structure-activity relationship studies.

Quantitative Differentiation Against Closest Analogs


Enantiomeric Purity vs. Racemic Mixture

The target (R)-enantiomer is supplied with a minimum purity of >97% by HPLC, ensuring a single stereoisomer for incorporation into peptides . In contrast, the commercially available racemic mixture Fmoc-(R,S)-3-amino-2-phenylpropionic acid (CAS 683217-60-9) is typically offered at ≥98% purity but contains equal amounts of (R)- and (S)-enantiomers, effectively providing only 49% of the desired enantiomer per unit mass . Use of the racemic mixture in SPPS introduces diastereomeric peptide sequences that are inseparable by standard chromatography, necessitating additional resolution steps.

Peptide Synthesis Chiral Purity Enantiomeric Excess

Regiochemical Identity vs. Fmoc-β-Phe-OH

The target compound places the phenyl substituent at the α-position (C-2) relative to the carboxylic acid, whereas Fmoc-β-phenylalanine (e.g., Fmoc-β-D-Phe-OH, CAS 209252-15-3) carries the phenyl group on the β-carbon (C-3) adjacent to the amino function [1]. This regiochemical difference alters the local backbone substitution pattern: the target compound introduces a β2,2-substituted β-amino acid motif, while Fmoc-β-Phe-OH provides a β3,3-substituted motif. β2-Amino acids are known to induce distinct helical conformations (e.g., 12/10-helix) compared to β3-amino acids (14-helix) in β-peptide foldamers [2].

β-Peptide Conformation Regiochemistry Hydrophobic Patterning

Supplier Purity vs. Standard Specifications

The product from Hoelzel Biotech is specified at >97% purity . Many standard Fmoc-amino acids are offered at >95% purity as a routine specification . While >97% purity is sufficient for most SPPS applications, procurement decisions should consider that the racemic analog Fmoc-(R,S)-3-amino-2-phenylpropionic acid (AKSci) is listed at ≥98% purity but provides only half the desired enantiomer .

Procurement Purity Specification Quality Assurance

Proven Application Scenarios in Peptide R&D


Enantiopure β-Peptide Foldamer Synthesis

Incorporation of the (R)-enantiomer into β-peptide sequences enables the construction of foldamers that adopt specific helical conformations (e.g., 12/10-helix) dependent on the β2,2-substitution pattern . The enantiomeric purity of >97% ensures that the resulting foldamer is diastereomerically homogeneous, a prerequisite for reproducible spectroscopic and biological characterization.

Chirality-Dependent Enzyme Selectivity

The stereospecific (R)-configuration allows researchers to probe how β-amino acid chirality influences protease resistance and enzyme interactions . Using the racemic mixture would confound results by introducing both enantiomers, requiring additional chromatographic separation.

Structure-Activity Relationship Studies

The compound serves as a building block for introducing a hydrophobic phenyl-bearing β-amino acid residue at a specific position in a peptide chain, enabling systematic investigation of how phenyl placement affects receptor binding and pharmacokinetic properties . The defined regiochemistry (phenyl at C-2) is essential for correlating structural modifications with biological outcomes.

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